![molecular formula C12H14N2O3S B12211598 Ethyl 2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 890092-70-3](/img/structure/B12211598.png)
Ethyl 2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a 4-methylthiazole core substituted with a 2-furylmethylamino group at position 2 and an ethoxycarbonyl group at position 3. Thiazoles are heterocyclic compounds with broad applications in medicinal chemistry due to their diverse biological activities, including antimicrobial, antidiabetic, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((furan-2-ylmethyl)amino)-4-methylthiazole-5-carboxylate can be achieved through a multi-step process. One common method involves the reaction of 2-furoic acid with furfurylamine to form N-(furan-2-ylmethyl)furan-2-carboxamide. This intermediate is then reacted with ethyl 2-isocyanoacetate under microwave-assisted conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((furan-2-ylmethyl)amino)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((furan-2-ylmethyl)amino)-4-methylthiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-((furan-2-ylmethyl)amino)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Comparison with Similar Thiazole Derivatives
Key Observations :
- The 2-furylmethyl group in the target compound contrasts with electron-withdrawing groups (e.g., 4-chlorobenzyl in BAC or trifluoromethylphenyl in ), which may alter electronic properties and binding affinities.
- Acetylation (as in ) simplifies synthesis but reduces reactive amino groups available for further derivatization.
Key Observations :
- The 4-chlorobenzyl group in BAC is critical for antidiabetic activity, likely due to enhanced hydrophobic interactions with target receptors .
- TEI-6720’s 4-hydroxyphenyl group contributes to xanthine oxidase inhibition, whereas the 2-furylmethyl group in the target compound may favor different enzyme targets .
- Compound W’s benzoxazol-2-ylthio substituent highlights the role of sulfur-containing groups in IRES inhibition .
Physicochemical and Electronic Properties
- Solubility : Electron-withdrawing groups (e.g., trifluoromethyl in ) reduce solubility compared to electron-donating groups (e.g., furylmethyl).
- Metabolic Stability : The 2-furylmethyl group may undergo oxidative metabolism, whereas acetylated or Boc-protected derivatives (e.g., ) enhance stability.
- Crystallography: Ethyl 2-[N-(tert-butyloxycarbonyl)-L-alanylamino]-4-methyl-1,3-thiazole-5-carboxylate exhibits a transorientation of the amide N–H relative to the thiazole sulfur, influencing conformational stability .
Research Findings and Implications
Biological Activity
Ethyl 2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The thiazole ring system is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure
The compound features a thiazole ring substituted with an ethyl ester and a furylmethyl amino group. This unique structure contributes to its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- A study indicated that compounds with thiazole rings often exhibit higher potency against pathogenic bacteria due to their ability to inhibit bacterial enzyme activity.
-
Anticancer Properties
- Research indicates that thiazole derivatives can exhibit cytotoxic effects against multiple cancer cell lines. This compound has been evaluated for its potential as an anticancer agent.
- The mechanism involves the induction of apoptosis in cancer cells through the disruption of key cellular pathways. Studies have reported IC50 values indicating significant cytotoxicity against human cancer cell lines.
-
Anti-inflammatory Effects
- Inflammation plays a critical role in various diseases, and compounds that can modulate inflammatory responses are of great interest. Preliminary studies suggest that this thiazole derivative may reduce pro-inflammatory cytokine levels.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial | Showed effectiveness against E. coli and S. aureus with MIC values in low micromolar range. |
Study B | Anticancer | Demonstrated IC50 values of 15 µM against A549 lung cancer cells, indicating significant cytotoxicity. |
Study C | Anti-inflammatory | Reduced TNF-alpha production in LPS-stimulated macrophages by 30% at a concentration of 10 µM. |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Apoptosis Induction : It may trigger apoptotic pathways in cancer cells by activating caspases or inhibiting survival signals.
Properties
IUPAC Name |
ethyl 2-(furan-2-ylmethylamino)-4-methyl-1,3-thiazole-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-16-11(15)10-8(2)14-12(18-10)13-7-9-5-4-6-17-9/h4-6H,3,7H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMDBNRFCZODNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NCC2=CC=CO2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501176425 | |
Record name | Ethyl 2-[(2-furanylmethyl)amino]-4-methyl-5-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501176425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890092-70-3 | |
Record name | Ethyl 2-[(2-furanylmethyl)amino]-4-methyl-5-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890092-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[(2-furanylmethyl)amino]-4-methyl-5-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501176425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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